molecular formula C18H16O7 B1245483 5,6-Dihydroxy-3,7,4'-trimethoxyflavone

5,6-Dihydroxy-3,7,4'-trimethoxyflavone

Cat. No. B1245483
M. Wt: 344.3 g/mol
InChI Key: OIQSGZWRLLAFNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dihydroxy-3,7,4'-trimethoxyflavone is a natural product found in Pulicaria odora, Pulicaria dysenterica, and other organisms with data available.

Scientific Research Applications

Antitumor Activity

5,6-Dihydroxy-3,7,4'-trimethoxyflavone, isolated from Artemisia argyi, has shown promising antitumor activity. It inhibits farnesyl protein transferase and suppresses the proliferation of tumor cell lines. Notably, it demonstrated significant inhibition of colon tumor growth in mice without causing weight loss, highlighting its potential as an antitumor agent (Seo et al., 2003).

Enzyme Inhibition

Compounds structurally similar to 5,6-Dihydroxy-3,7,4'-trimethoxyflavone have been found to exhibit enzyme-inhibitory activities. For instance, derivatives from Duranta repens demonstrated significant inhibition against thrombin, an enzyme involved in blood clotting (Anis et al., 2001).

Antimicrobial Properties

Flavones related to 5,6-Dihydroxy-3,7,4'-trimethoxyflavone have been isolated from Artemisia giraldii, exhibiting antibiotic activity against a range of bacteria and fungi, indicating potential applications in treating microbial infections (Zheng et al., 1996).

Antiviral Activity

A derivative of this flavone, Ro 09-0179, has shown potent antiviral activity, particularly against human picornaviruses such as rhinoviruses and coxsackieviruses. This suggests potential applications in the treatment of viral infections (Ishitsuka et al., 1982).

properties

Product Name

5,6-Dihydroxy-3,7,4'-trimethoxyflavone

Molecular Formula

C18H16O7

Molecular Weight

344.3 g/mol

IUPAC Name

5,6-dihydroxy-3,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C18H16O7/c1-22-10-6-4-9(5-7-10)17-18(24-3)16(21)13-11(25-17)8-12(23-2)14(19)15(13)20/h4-8,19-20H,1-3H3

InChI Key

OIQSGZWRLLAFNQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)O)O)OC

synonyms

6-hydroxykaempferol 3,7,4'-trimethyl ether
tanetin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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